1-(1-Methylpiperidin-4-YL)piperazine 3hcl - 349535-15-5

1-(1-Methylpiperidin-4-YL)piperazine 3hcl

Catalog Number: EVT-3464038
CAS Number: 349535-15-5
Molecular Formula: C10H24Cl3N3
Molecular Weight: 292.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Strecker Synthesis followed by Resolution: One method utilizes a Strecker synthesis with potassium [14C]cyanide and benzaldehyde to yield D-phenylglycine-[carboxyl-14C]. This intermediate is then coupled with 1-(1-Methylpiperidin-4-yl)piperazine to form the final compound. []

  • Nucleophilic Substitution: Another approach involves the nucleophilic substitution of suitable leaving groups with 1-(1-Methylpiperidin-4-yl)piperazine. This strategy allows for the introduction of diverse substituents onto the piperazine ring. [, , , , ]

  • Reductive Amination: A further method utilizes reductive amination, where 1-methylpiperidin-4-one is reacted with piperazine followed by reduction to yield the target compound. []

Chemical Reactions Analysis
  • Acylation: The piperazine nitrogen can undergo acylation reactions, forming carbamates, amides, and ureas. This reaction is widely employed to introduce a wide range of substituents and functionalities. [, , , , , , , , , , ]

  • Alkylation: The piperazine nitrogen can also undergo alkylation reactions, enabling the attachment of alkyl chains or more complex alkyl substituents. [, ]

  • Salt Formation: As a base, 1-(1-Methylpiperidin-4-yl)piperazine readily forms salts with various acids, often resulting in improved water solubility and stability. Common salt forms include hydrochloride, sulfate, tartrate, and others. [, , , , , ]

Mechanism of Action
  • 5-HT2A Receptor Inverse Agonism: Derivatives of 1-(1-Methylpiperidin-4-yl)piperazine, such as ACP-103, have shown potent inverse agonist activity at the 5-HT2A receptor. These compounds can block the constitutive activity of the receptor and are investigated for their potential as antipsychotic agents. []

  • Kinesin Spindle Protein (KSP) Inhibition: Some derivatives, like MK-0731, act as inhibitors of KSP, a protein crucial for cell division. By disrupting the function of KSP, these compounds inhibit tumor cell proliferation and are being explored as potential anticancer agents. []

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: Certain compounds with 1-(1-Methylpiperidin-4-yl)piperazine as a core structure, like PKM-833, demonstrate potent and selective FAAH inhibitory activity. By blocking the degradation of anandamide, an endogenous cannabinoid, these inhibitors are studied for their potential in treating inflammatory pain. []

  • Mitochondrial Inhibition: Some derivatives show the ability to inhibit mitochondrial function, particularly in glucose-starved conditions. This finding suggests potential applications in targeting tumor cells that rely heavily on mitochondrial metabolism for survival. []

Applications
  • Central Nervous System Disorders: Derivatives have shown potential in the treatment of various CNS disorders, including schizophrenia, anxiety, depression, and cognitive impairments. [, , , , ]

  • Cancer: Some derivatives act as KSP inhibitors, demonstrating antiproliferative effects against various cancer cell lines. They are being investigated for their potential as anticancer agents. [, , , ]

  • Pain Management: FAAH inhibitors containing the 1-(1-Methylpiperidin-4-yl)piperazine core have been explored for their analgesic effects, particularly in inflammatory pain models. [, ]

  • Other Applications: Derivatives have also shown activity against bacterial infections, suggesting potential antimicrobial applications. [, , ]

LY517717

  • Compound Description: LY517717 is a Factor Xa inhibitor currently under clinical investigation. []
  • Relevance: While the specific structure of LY517717 is not disclosed in the abstract, it contains a 1-(1-methylpiperidin-4-yl)piperazine moiety, making it structurally analogous to 1-(1-Methylpiperidin-4-yl)piperazine 3HCl. [] The presence of this shared substructure suggests potential similarities in their binding interactions with Factor Xa.

ACP-103

  • Compound Description: ACP-103 is a potent and efficacious 5-HT2A receptor inverse agonist with potential as an antipsychotic agent. []
  • Relevance: ACP-103 shares the 1-methylpiperidin-4-yl substructure with 1-(1-Methylpiperidin-4-yl)piperazine 3HCl. [] This structural similarity suggests potential overlap in their pharmacological profiles, particularly regarding interactions with serotonin receptors.

(2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)

  • Compound Description: MK-0731 is a kinesin spindle protein (KSP) inhibitor developed for the treatment of taxane-refractory cancer. []
  • Relevance: MK-0731, similar to 1-(1-Methylpiperidin-4-yl)piperazine 3HCl, contains a 1-methylpiperidin-4-yl group within its structure. [] The presence of this shared moiety implies potential similarities in their physicochemical properties and potential for off-target effects.

PKM-833

  • Compound Description: PKM-833 is a potent, selective, orally active, and brain-penetrable fatty acid amide hydrolase (FAAH) inhibitor, potentially useful for treating inflammatory pain. []
  • Relevance: PKM-833, while structurally distinct in other aspects, incorporates a piperazine-1-carboxamide moiety also found in 1-(1-Methylpiperidin-4-yl)piperazine 3HCl. [] This shared substructure may contribute to similar pharmacological activity profiles, particularly related to FAAH inhibition.

N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6)

  • Compound Description: Compound 6 is an amuvatinib derivative that exhibits selective toxicity towards glucose-starved tumor cells, potentially due to its inhibitory effect on mitochondrial membrane potential. []
  • Relevance: Compound 6 shares the piperazine-1-carboxamide moiety with 1-(1-Methylpiperidin-4-yl)piperazine 3HCl. [] This structural similarity may indicate some overlap in their modes of action or potential off-target effects.

cis- and trans-3-Benzyl-1-methylpiperidin-4-yl Propanoate

  • Compound Description: These are diastereomeric compounds synthesized and evaluated for opioid activity. [] They were found to be devoid of both opioid agonist and antagonist activity.
  • Relevance: These compounds share the core structure of 3-benzyl-1-methylpiperidin-4-yl with 1-(1-Methylpiperidin-4-yl)piperazine 3HCl. [] The differing activities despite structural similarity highlight the importance of substituent modifications in determining pharmacological profiles.

2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192)

  • Compound Description: LQFM192 is a novel piperazine derivative with anxiolytic-like and antidepressant-like activities, mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor. []
  • Relevance: LQFM192, like 1-(1-Methylpiperidin-4-yl)piperazine 3HCl, contains a piperazine ring substituted at the 1-position. [] While the specific substituents differ, this shared structural motif suggests potential for similar interactions with neurotransmitter systems.

5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole

  • Compound Description: This compound is a key intermediate in the synthesis of naratriptan hydrochloride, a drug used to treat migraines. []
  • Relevance: This intermediate contains the 1-methylpiperidin-4-yl group present in 1-(1-Methylpiperidin-4-yl)piperazine 3HCl. [] This shared structural feature may translate to similarities in their physicochemical properties and potential for crossing the blood-brain barrier.

Properties

CAS Number

349535-15-5

Product Name

1-(1-Methylpiperidin-4-YL)piperazine 3hcl

IUPAC Name

1-(1-methylpiperidin-4-yl)piperazine;trihydrochloride

Molecular Formula

C10H24Cl3N3

Molecular Weight

292.7

InChI

InChI=1S/C10H21N3.3ClH/c1-12-6-2-10(3-7-12)13-8-4-11-5-9-13;;;/h10-11H,2-9H2,1H3;3*1H

InChI Key

NDZOOUAUKYVQEO-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)N2CCNCC2.Cl.Cl.Cl

Canonical SMILES

CN1CCC(CC1)N2CCNCC2.Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.